REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[CH:4]=1.[F:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15].[Al+3].[Cl-].[Cl-].[Cl-].O>ClC(Cl)C.C1(C)C=CC=CC=1>[OH:9][C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][C:6]=1[C:14]([C:13]1[CH:17]=[CH:18][CH:19]=[CH:20][C:12]=1[F:11])=[O:15] |f:2.3.4.5|
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
gives a crystalline compound
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)C2=C(C=CC=C2)F)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |